N,N-Dimethylaminoethylnitrosoethylurea

Descripción

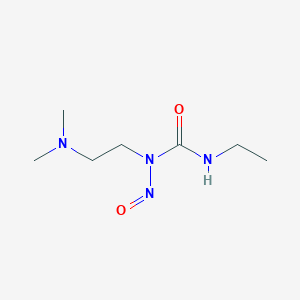

Chemical Identity and Structure N,N-Dimethylaminoethylnitrosoethylurea (CAS: 142713-74-4) is a nitroso compound characterized by a urea backbone substituted with dimethylaminoethyl and nitrosoethyl groups. Its molecular formula is C₇H₁₄N₄O₂, and its molecular weight is 186.21 g/mol . Structurally, it combines the mutagenic nitroso (-N=O) moiety with a urea scaffold, a configuration shared with other alkylnitrosoureas.

Nitroso compounds like this are primarily used in research as alkylating agents for studying carcinogenesis and DNA damage mechanisms.

Propiedades

Número CAS |

142713-74-4 |

|---|---|

Fórmula molecular |

C9H8N4O3S2 |

Peso molecular |

188.23 g/mol |

Nombre IUPAC |

1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea |

InChI |

InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12) |

Clave InChI |

JQWUXQRFTBGVEB-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N(CCN(C)C)N=O |

SMILES canónico |

CCNC(=O)N(CCN(C)C)N=O |

Sinónimos |

DMENEU N,N-dimethylaminoethylnitrosoethylurea |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Differences in Reactivity and Toxicity

NMU and ENU are direct-acting alkylating agents, while NDEA requires metabolic activation to exert carcinogenicity .

Toxicological Profiles: NMU: Highly carcinogenic in rodents, inducing tumors in the nervous system and gastrointestinal tract . ENU: Known for causing point mutations and teratogenic effects . NDEA: Classified as a Group 2A carcinogen (IARC), linked to liver and esophageal cancers . N,N-Dimethylaminoethylnitrosoethylurea: Limited toxicity data, but structural analogs suggest similar risks of genotoxicity and organ-specific carcinogenesis .

Stability :

- NMU and ENU degrade rapidly in aqueous solutions, whereas NDEA is more stable, requiring cytochrome P450 enzymes for bioactivation .

Research Findings

- Mutagenicity: N,N-Dimethylaminoethylnitrosoethylurea shares DNA alkylation mechanisms with NMU and ENU, targeting guanine residues to form O⁶-alkylguanine adducts .

- Carcinogenicity: NMU and ENU are used to model brain and breast cancers in rodents, while NDEA is employed in liver cancer studies . The dimethylaminoethyl group in the target compound may broaden its tissue tropism .

- Regulatory Status: NMU, ENU, and NDEA are regulated under OSHA and EPA guidelines due to their carcinogenicity . The target compound’s regulatory status remains unclear but warrants similar scrutiny.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.